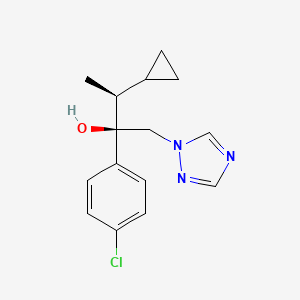

(2R,3S)-cyproconazole

Overview

Description

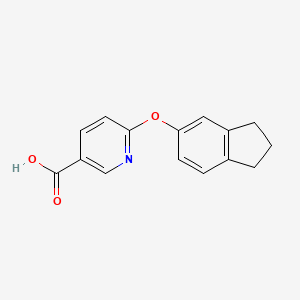

(2R,3S)-Cyproconazole is a synthetic fungicide belonging to the family of dicarboximide fungicides. It is a broad-spectrum fungicide used for the control of various diseases in plants, including powdery mildew, rust, and leaf spot. Its mode of action is to inhibit the biosynthesis of sterols in fungi, resulting in the death of the fungal cells. This fungicide is also used to protect crops from diseases caused by fungi and bacteria.

Scientific Research Applications

Analytical Method Development

- Separation and Detection of Cyproconazole Enantiomers : An effective method for analyzing cyproconazole enantiomers has been developed, supporting their residual monitoring and risk assessment in environmental and food matrices. This method uses high-performance liquid chromatography and involves interactions with chiral stationary phases for complete separation of enantiomers (He et al., 2019).

Fungicidal Activity Analysis

- Stereoselective Fungicidal Activities : A systematic investigation revealed stereoselective fungicidal activities of cyproconazole stereoisomers against fungi like Fusarium graminearum and Magnaporthe oryzae. The study underscores the importance of analyzing chiral fungicides at the enantiomeric level for understanding their physiological and metabolic activities (He et al., 2019).

Toxicological Studies

- Developmental Toxicity in Zebrafish : Cyproconazole has been studied for its developmental toxicity in zebrafish, highlighting its low toxicity but significant impact on factors like spontaneous movement, hatching rate, and heartbeats in embryos at certain concentrations (Cao et al., 2019).

Metabolism and Interaction Studies

- Metabolism in Rat Liver Microsomes : Cyproconazole's metabolism has been studied in rat liver microsomes, showing stereoselective metabolism. This study provides valuable information for assessing the ecological and human health risks of chiral pesticides (He et al., 2020).

Molecular Dynamics and Docking Studies

- Stereostructure-Activity Mechanism by Cytochrome P450 : Investigating the metabolism processes of cyproconazole stereoisomers, this study used a combined experimental and computational approach, revealing the stereoselective metabolism mechanism and its structure-activity relationship (He et al., 2021).

Environmental Impact Assessment

- Dissipation and Dietary Intake Risk in Wheat and Soil : The dissipation of cyproconazole in wheat and soil under field conditions and its risk for dietary residue intake were assessed, providing guidelines for its safe and reasonable use in agricultural settings (Xu-jin et al., 2015).

Adverse Outcome Pathway Analysis

- Analysis of Liver Steatosis in Vitro : A bioassay toolbox was developed to assess key events in the adverse outcome pathway for chemically induced liver steatosis, with cyproconazole as the model compound. This study demonstrates the utility of AOP-driven in vitro testing for improving existing AOPs and understanding molecular toxicity mechanisms (Luckert et al., 2018).

properties

IUPAC Name |

(2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872883, DTXSID00872885 | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94361-07-6, 138604-75-8 | |

| Record name | rel-(αS)-α-(4-Chlorophenyl)-α-[(1R)-1-cyclopropylethyl]-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-(-)-Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)

![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)

![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)